molecular formula C26H22O4 B13932687 2,2'-Bis(oxiran-2-ylmethoxy)-1,1'-binaphthalene

2,2'-Bis(oxiran-2-ylmethoxy)-1,1'-binaphthalene

Katalognummer: B13932687
Molekulargewicht: 398.4 g/mol
InChI-Schlüssel: SZKLFAJGTPMXRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2’-Bis(oxiran-2-ylmethoxy)-1,1’-binaphthalene is a chemical compound with the molecular formula C22H18O4 It is characterized by the presence of two oxirane (epoxide) groups attached to a binaphthalene core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Bis(oxiran-2-ylmethoxy)-1,1’-binaphthalene typically involves the reaction of 2,2’-dihydroxy-1,1’-binaphthalene with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which then undergoes cyclization to form the oxirane rings .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2,2’-Bis(oxiran-2-ylmethoxy)-1,1’-binaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

2,2’-Bis(oxiran-2-ylmethoxy)-1,1’-binaphthalene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,2’-Bis(oxiran-2-ylmethoxy)-1,1’-binaphthalene involves the reactivity of its oxirane rings. These rings can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various molecular targets. The pathways involved include nucleophilic attack on the oxirane rings, leading to the formation of covalent bonds with target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,2’-Bis(oxiran-2-ylmethoxy)methane
  • 2,2’-Bis(oxiran-2-ylmethoxy)ethane
  • 2,2’-Bis(oxiran-2-ylmethoxy)propane

Uniqueness

2,2’-Bis(oxiran-2-ylmethoxy)-1,1’-binaphthalene is unique due to its binaphthalene core, which imparts distinct structural and electronic properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability .

Eigenschaften

Molekularformel

C26H22O4

Molekulargewicht

398.4 g/mol

IUPAC-Name

2-[[1-[2-(oxiran-2-ylmethoxy)naphthalen-1-yl]naphthalen-2-yl]oxymethyl]oxirane

InChI

InChI=1S/C26H22O4/c1-3-7-21-17(5-1)9-11-23(29-15-19-13-27-19)25(21)26-22-8-4-2-6-18(22)10-12-24(26)30-16-20-14-28-20/h1-12,19-20H,13-16H2

InChI-Schlüssel

SZKLFAJGTPMXRG-UHFFFAOYSA-N

Kanonische SMILES

C1C(O1)COC2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)OCC6CO6

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.